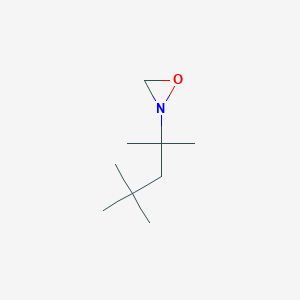
Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-propenyl)- is a complex organic compound with a molecular formula of C26H23N This compound is characterized by its pyridine ring substituted with three phenyl groups and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-propenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,6-triphenylpyridine with allyl bromide in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted pyridines and dihydropyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-propenyl)- exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2,4,6-Triphenylpyridine: Lacks the allyl group but shares the triphenyl substitution pattern.
1,2,6-Triphenyl-4(1H)-pyridinone: Contains a different functional group but similar phenyl substitutions.
Uniqueness: Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-propenyl)- is unique due to its specific substitution pattern and the presence of the allyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
61655-19-4 |
|---|---|
Molecular Formula |
C26H23N |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2,4,6-triphenyl-1-prop-2-enyl-2H-pyridine |
InChI |
InChI=1S/C26H23N/c1-2-18-27-25(22-14-8-4-9-15-22)19-24(21-12-6-3-7-13-21)20-26(27)23-16-10-5-11-17-23/h2-17,19-20,25H,1,18H2 |
InChI Key |
MPAJUILBOGYWOZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[4-[4-[methyl(nitro)amino]-3,5-dinitrophenyl]sulfonyl-2,6-dinitrophenyl]nitramide](/img/structure/B14569050.png)





![N-[1-(Octa-2,7-dien-1-yl)cyclohexyl]propan-2-imine](/img/structure/B14569084.png)

![N-[2-(Cyclopent-3-en-1-yl)butyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14569097.png)


![4-(Hydroxyimino)-7-[(oxan-2-yl)oxy]dodec-5-ynamide](/img/structure/B14569117.png)

![N-[3-(2-Nitrophenyl)-1-phenylpropylidene]hydroxylamine](/img/structure/B14569125.png)
